molecular formula C25H23NO4S B13399931 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid

Cat. No.: B13399931
M. Wt: 433.5 g/mol
InChI Key: ZXVKPJJQNJPHQT-UHFFFAOYSA-N
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Description

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the phenylthio group adds unique chemical properties, making it a valuable intermediate in various organic synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid typically involves multiple steps. One common route starts with the preparation of 4-(phenylthio)butanoic acid, which can be synthesized from thiophenol, potassium carbonate, and methyl 4-bromobutyrate in refluxing acetone . The resulting product is then subjected to further reactions to introduce the amino group and the Fmoc protecting group.

Industrial Production Methods

Industrial production methods for ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid often involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for commercial applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding butanoic acid derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction can produce the corresponding butanoic acid derivative.

Scientific Research Applications

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid involves its role as an intermediate in peptide synthesis. The Fmoc protecting group ensures that the amino group remains inactive during certain stages of synthesis, allowing for selective reactions at other functional sites. Upon removal of the Fmoc group, the amino group can participate in further reactions, facilitating the formation of peptide bonds and other chemical linkages .

Comparison with Similar Compounds

Similar Compounds

    ®-N-Fmoc-3-amino-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a phenylthio group.

    ®-N-Fmoc-3-amino-4-(ethylthio)butanoic acid: Contains an ethylthio group, offering different chemical properties.

    ®-N-Fmoc-3-amino-4-(benzylthio)butanoic acid: Features a benzylthio group, which can influence the compound’s reactivity and stability.

Uniqueness

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is unique due to the presence of the phenylthio group, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C25H23NO4S

Molecular Weight

433.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid

InChI

InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)

InChI Key

ZXVKPJJQNJPHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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